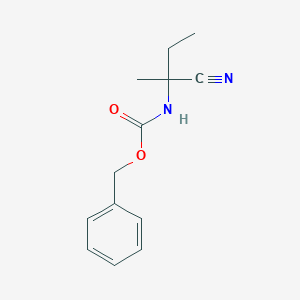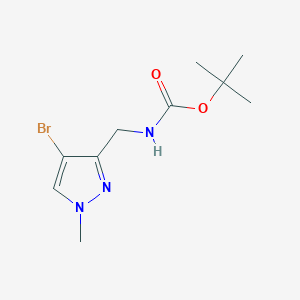
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its potential use as a pharmaceutical intermediate, especially in the synthesis of anticancer drugs like Lorlatinib .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated pyrazole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar palladium-catalyzed processes due to their efficiency and scalability. The use of continuous flow reactors could also be explored to enhance the production yield and purity.
化学反応の分析
Types of Reactions
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a pharmaceutical intermediate in the synthesis of anticancer drugs like Lorlatinib.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate is not well-documented. as a pharmaceutical intermediate, it likely interacts with specific molecular targets and pathways involved in cancer cell proliferation and survival. The exact molecular targets and pathways would depend on the final drug product synthesized from this intermediate.
類似化合物との比較
Similar Compounds
4-Bromo-1-tert-butyl-3-methylpyrazole: This compound shares a similar pyrazole core but lacks the carbamate group.
tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)carbamate: Another similar compound with a cyano group instead of a methyl group.
Uniqueness
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of anticancer drugs highlights its importance in medicinal chemistry.
特性
分子式 |
C10H16BrN3O2 |
|---|---|
分子量 |
290.16 g/mol |
IUPAC名 |
tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-5-8-7(11)6-14(4)13-8/h6H,5H2,1-4H3,(H,12,15) |
InChIキー |
WRZMHXWRCZNOCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=NN(C=C1Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


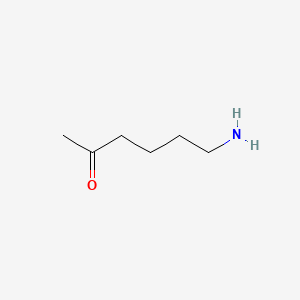
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13506893.png)
![6-Azaspiro[3.5]nonan-8-one](/img/structure/B13506906.png)
![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)
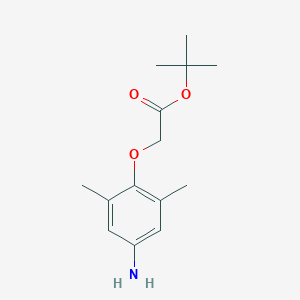
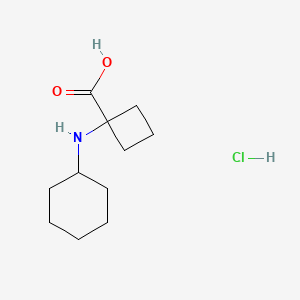
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B13506935.png)
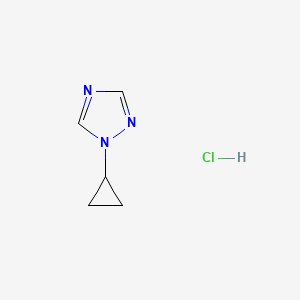
![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)
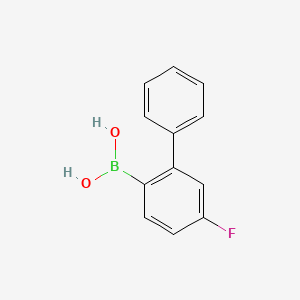
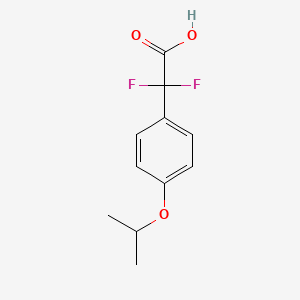
![2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B13506960.png)
![3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)
